Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide
Description
Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide is an organoselenium compound featuring a central selenium atom bonded to two 3-methyl-5-phenylpyrazole moieties. Its molecular structure is characterized by a C–Se–C bond angle of approximately 99°, as observed in related bis(pyrazolyl)selenides .
Properties
CAS No. |
1031223-90-1 |
|---|---|
Molecular Formula |
C20H18N4Se |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
5-methyl-4-[(5-methyl-3-phenyl-1H-pyrazol-4-yl)selanyl]-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C20H18N4Se/c1-13-19(17(23-21-13)15-9-5-3-6-10-15)25-20-14(2)22-24-18(20)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
HDLCLPGWZMMMRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)[Se]C3=C(NN=C3C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Selenium Dioxide
One of the primary methods for synthesizing bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide involves the use of selenium dioxide (SeO₂) as the selenium source. The process typically follows these steps:
-
- Substrate : 3-methyl-5-phenyl-1H-pyrazole.
- Selenium Source : Selenium dioxide (SeO₂).
- Solvent : Dimethyl sulfoxide (DMSO).
- Temperature : Reaction is conducted at 150 °C.
-
- The pyrazole substrate is mixed with SeO₂ in DMSO.
- The reaction mixture is stirred under reflux conditions for a specified duration, usually around 30 minutes to several hours depending on the desired yield.
-
- Initial studies indicated that using 0.5 and 1.0 equivalents of SeO₂ resulted in mono-selenylated products with yields of 62% and 41%, respectively.
- Increasing SeO₂ to 1.5 equivalents led to both mono and di-selenylated products, while using 2 equivalents optimized the yield for mono-selenylated bis-pyrazoles at approximately 71%.
Synthesis via Alternative Methods
Other methods for synthesizing this compound include:
Using Different Selenium Reagents :
- Various selenium sources such as elemental selenium or other selenium compounds can be explored, although SeO₂ remains the most effective due to its reactivity.
-
- Adjusting solvent systems or reaction temperatures can also influence the outcome, with some studies suggesting that alternative solvents may enhance selectivity or yield.
Yield Optimization
Yield optimization is crucial in synthesizing this compound. Key factors affecting yield include:
| Factor | Optimal Condition | Observed Yield (%) |
|---|---|---|
| Selenium Source | SeO₂ | Up to 71% |
| Reaction Temperature | 150 °C | Variable |
| Solvent | DMSO | High compatibility |
The data indicates that careful control over reaction conditions leads to significant improvements in product yield.
Chemical Reactions Analysis
Types of Reactions
Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide anions.
Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols are used under mild to moderate conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide anions.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide has several applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide involves its interaction with biological molecules. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. The compound can also bind to specific proteins and enzymes, modulating their activity and affecting various cellular pathways. For example, it may induce apoptosis in cancer cells by activating p53-mediated pathways .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Bis-Aryl Selenides
Key Observations :
Antioxidant and Chemotherapeutic Potential
- Glutathione Peroxidase (GPx)-Like Activity : Bis(3-methyl-5-phenylpyrazolyl) selenide may mimic GPx by scavenging reactive oxygen species (ROS), similar to spiroselenuranes (IC50 = 0.5–2.38 μM for peroxynitrite scavenging) .
- H2Se Release: Like other organoselenium compounds, it may metabolize into hydrogen selenide (H2Se), a redox-active species with anticancer properties. This mechanism is shared with selenite and ebselen analogs .
Contrast with Inorganic Selenides: Inorganic selenides (e.g., Na2Se) exhibit higher toxicity and less targeted activity compared to organoselenium derivatives, which offer better bioavailability and controlled redox behavior .
Stability and Reactivity
- Oxidative Sensitivity : Bis(pyrazolyl)selenides are likely more stable than aliphatic selenides (e.g., aluminum selenide), which rapidly oxidize in moist air to release toxic H2Se .
- Solubility : Pyrazole and phenyl groups enhance solubility in organic solvents compared to polar selenides like bis(4-carboxyphenyl) selenide .
Biological Activity
Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide is an organoselenium compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features two 3-methyl-5-phenyl-1H-pyrazole-4-yl groups linked through a selenium atom, which imparts unique redox properties and biological functions.
The molecular formula of this compound is , with a molecular weight of approximately 364.36 g/mol. The presence of selenium allows for various oxidation states, contributing to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.36 g/mol |
| CAS Number | 1031223-90-1 |
The biological activity of this compound is primarily attributed to its ability to participate in redox reactions, modulating oxidative stress within cells. This compound can interact with various biological molecules, influencing cellular pathways and potentially inducing apoptosis in cancer cells through mechanisms involving p53 activation.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In a recent study, it was shown to reduce oxidative stress markers in animal models, enhancing catalase (CAT) and superoxide dismutase (SOD) activities while decreasing lipid peroxidation levels . These findings suggest its potential utility in preventing oxidative damage associated with various diseases.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, likely due to its ability to induce oxidative stress and apoptosis. For instance, this compound was found to significantly reduce cell viability in colorectal carcinoma cells during in vitro assays .
Comparative Biological Activity
Compared to other organoselenium compounds, this compound exhibits enhanced reactivity and therapeutic potential. Its structural uniqueness allows it to interact differently with biological systems compared to similar compounds such as bis(3-methylpyrazolyl) selenide or other pyrazole derivatives.
| Compound Name | Activity Type | Notes |
|---|---|---|
| Bis(3-methylpyrazolyl) selenide | Antioxidant | Lower activity compared to the target compound |
| 3-Methyl-(pyridinyl)-1H-pyrazole | Anticancer | Different electronic properties |
| 5-Chloro-(3-methylpyrazolyl) selenide | Antioxidant | Potentially different biological activity |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Oxidative Stress Modulation : In a study involving mice subjected to dexamethasone-induced oxidative stress, treatment with this compound resulted in significant reductions in oxidative markers and improvements in antioxidant enzyme activities .
- Cancer Cell Line Studies : In vitro studies on colorectal cancer cells demonstrated that this compound could induce apoptosis and inhibit cell growth more effectively than standard chemotherapeutic agents .
Q & A
Advanced Research Question
- Molecular docking (AutoDock, Schrödinger Suite) to simulate binding affinities.
- Molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes.
- DFT calculations to map electrostatic potential surfaces and identify reactive sites.
Validate predictions with experimental assays (e.g., enzyme inhibition studies) .
How can theoretical frameworks guide the study of this compound’s role in energy-related applications?
Methodological Guidance
Link research to theories such as:
- Coordination chemistry to explain selenium’s ligand behavior in metal complexes.
- Charge-transfer theories for applications in organic semiconductors or photocatalysis.
- Hammett parameters to predict substituent effects on reactivity.
This alignment ensures hypothesis-driven experimentation and avoids observational bias .
What advanced separation technologies are recommended for isolating this compound from reaction by-products?
Advanced Research Question
- High-speed countercurrent chromatography (HSCCC) for high-purity isolation without stationary phase adsorption.
- Membrane filtration (nanofiltration) for scalable separation of low-molecular-weight by-products.
- Crystallization optimization using phase diagrams to maximize yield .
How can factorial design optimize reaction conditions for synthesizing this compound?
Methodological Guidance
A 2³ factorial design evaluates three factors (e.g., temperature, catalyst concentration, reaction time) at two levels (high/low). Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Catalyst (mol%) | 5 | 10 |
| Time (h) | 12 | 24 |
| This approach reduces experimental runs while maximizing data utility . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
